CID 92012451

Description

No evidence explicitly describes the chemical identity, structure, or applications of CID 92012451. In PubChem, Compound IDs (CIDs) are unique numerical identifiers for chemical entries, but none of the provided materials reference this specific CID. For example:

- lists CID 72326 (betulin), CID 64971 (betulinic acid), and CID 10153267 (3-O-caffeoyl betulin) as betulin-derived inhibitors .

- describes oscillatoxin derivatives, such as CID 101283546 (oscillatoxin D) and CID 156582093 (oscillatoxin E) .

Without structural or experimental data for this compound, a detailed introduction cannot be provided.

Properties

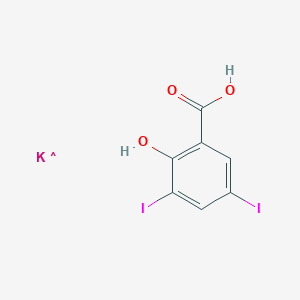

Molecular Formula |

C7H4I2KO3 |

|---|---|

Molecular Weight |

429.01 g/mol |

InChI |

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12); |

InChI Key |

VLNNTLFUPMQATG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)I.[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Identifier Database number 92012451 involves several steps. The primary synthetic route includes the reaction of specific precursors under controlled conditions. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods. It involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The process is optimized for cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Identifier Database number 92012451 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions often involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

The compound with Chemical Identifier Database number 92012451 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: It is used in biochemical assays and as a probe to study biological pathways and mechanisms.

Medicine: It has potential therapeutic applications and is being investigated for its effects on specific diseases and conditions.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with unique properties.

Mechanism of Action

The mechanism of action of the compound with Chemical Identifier Database number 92012451 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To illustrate a comparative framework, we analyze structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Selected CID-Referenced Compounds

Key Observations

Structural Diversity: Betulin derivatives (CIDs 72326, 64971, 10153267) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl, carboxyl, ester), influencing solubility and bioactivity .

Bioactivity : Betulinic acid (CID 64971) exhibits stronger pharmacological effects than betulin due to its carboxyl group, which enhances interaction with cellular targets .

Synthetic Challenges : Oscillatoxin D (CID 101283546) highlights the difficulty of synthesizing marine-derived polyketides, requiring advanced methods for structural replication .

Limitations and Recommendations

- Data Gap : The absence of CID 92012451 in the evidence precludes direct comparison. PubChem entries typically include molecular formulas, spectra, and bioassays, but these details are unavailable here.

- Methodological Insights : For future comparisons, techniques like Collision-Induced Dissociation (CID) () or HCD/CID mass spectrometry () can differentiate compounds based on fragmentation patterns.

Q & A

Q. What advanced techniques can resolve ambiguities in this compound’s mechanistic or structural studies?

- Methodological Answer : Employ computational tools (e.g., molecular docking, DFT calculations) to predict interactions or stability. Use spectroscopic methods (e.g., X-ray crystallography, cryo-EM) for structural elucidation. Combine kinetic studies with isotopic labeling to trace reaction pathways. Validate findings through peer-reviewed replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.